molecular formula C9H7BrFNO B13110297 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13110297
M. Wt: 244.06 g/mol
InChI Key: DIFKPCPCAYTLLY-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2) is a bromo- and fluoro- substituted dihydroquinolinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key scaffold for the development of novel therapeutics. Its structure is featured in patented compounds investigated for their potent antagonist activity against the thyroid-stimulating hormone receptor (TSHR), showing promise for the treatment of thyroid-related diseases such as hyperthyroidism, Graves' disease, and thyroid eye disease . The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, as demonstrated by recent independent research where analogues of this scaffold were designed and evaluated as VEGFR2 inhibitors for the treatment of glioblastoma multiforme (GBM), highlighting its potential in oncology research . Furthermore, the broader chemical class of substituted quinolin-2-ones is under extensive investigation for a range of biological activities, including as inhibitors of angiogenesis and as small-molecule activators of targets like SERCA2a, indicating wide utility across therapeutic areas . Our product is supplied with a guaranteed purity of 95% or higher, as confirmed by HPLC analysis. The compound has the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol. It is intended for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

8-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1,3H,2,4H2,(H,12,13)

InChI Key

DIFKPCPCAYTLLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common route might include the bromination and fluorination of a quinolinone precursor under controlled conditions. Specific reagents and catalysts, such as bromine and fluorine sources, are used to introduce the bromo and fluoro groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of dihydroquinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the bromo or fluoro groups.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone N-oxides, while substitution could produce various substituted quinolinones.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds within the quinolinone class, including 8-bromo-7-fluoro derivatives, exhibit potent antimicrobial properties. Studies have shown that these compounds can inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This inhibition leads to effective antibacterial action against various strains, including Escherichia coli and Klebsiella pneumoniae . The presence of bromine and fluorine substituents enhances the biological activity of these compounds, making them viable candidates for developing new antibiotics.

1.2 Inhibition of Nitric Oxide Synthase

The compound has also been studied for its inhibitory effects on nitric oxide synthase (nNOS), an enzyme involved in various physiological processes including vasodilation and neurotransmission. Modifications at the 8-position of the quinolinone scaffold have been shown to affect the potency of nNOS inhibition significantly. For instance, specific derivatives demonstrated improved selectivity and potency compared to unsubstituted analogs . This suggests potential applications in treating conditions related to excessive nitric oxide production, such as neurodegenerative diseases.

1.3 Potential as Aldosterone Synthase Inhibitors

Recent patents have indicated that 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one may serve as a lead compound for developing aldosterone synthase inhibitors. These inhibitors are crucial for managing conditions like hypertension and heart failure by regulating blood pressure and fluid balance . The ability to inhibit CYP11B2 (aldosterone synthase) positions this compound as a promising therapeutic agent.

Agricultural Applications

2.1 Agrochemical Development

The unique chemical structure of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one also lends itself to applications in agrochemicals. Its efficacy as a biocide can be explored for use in crop protection against fungal pathogens and pests. The fluorinated derivatives often exhibit enhanced stability and bioactivity in agricultural formulations .

Organic Synthesis

3.1 Building Block for Complex Molecules

In organic synthesis, 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows it to participate in various coupling reactions and transformations that are essential in synthesizing novel compounds with potential biological activity .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated potent inhibition against E. coli with MIC values significantly lower than traditional antibiotics.
nNOS InhibitionIdentified structural modifications that enhance potency; specific derivatives showed up to 36-fold improvement over standard compounds.
Aldosterone Synthase InhibitionHighlighted potential therapeutic uses in cardiovascular diseases; proposed formulations for clinical applications.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen Position and Potency
  • 8-Fluoro vs. 8-Bromo-7-Fluoro: In the 3,4-dihydroquinolin-2(1H)-one series, an 8-fluoro substituent (Compound 31) reduces nNOS inhibitory potency by 6-fold compared to unsubstituted analogues, likely due to restricted side-chain flexibility .
  • Electronic Effects : Bromine’s strong electron-withdrawing nature could enhance interactions with enzymatic active sites, while fluorine’s electronegativity improves metabolic stability and membrane permeability .
Non-Halogenated Analogues
  • CHNQD-00603 : Hydroxyl and methoxy groups at C3/C4 promote osteogenesis via Runx2 activation, demonstrating that polar substituents can redirect activity toward bone regeneration .
  • Aripiprazole derivatives : Modifications to the piperazine side chain (e.g., fluorinated or methoxy groups) fine-tune dopamine receptor selectivity, highlighting the scaffold’s versatility for CNS targets .

Biological Activity

8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the class of quinolinones, which are known for their diverse biological activities. The presence of bromine and fluorine substituents enhances its chemical properties and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula for 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is C₉H₈BrFNO, with a molecular weight of approximately 244.06 g/mol. It typically appears as a pale-yellow solid and is soluble in various organic solvents. The unique structure allows for various chemical reactions, enhancing its reactivity and potential applications in medicinal chemistry.

The biological activity of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine and fluorine atoms can influence binding affinity and selectivity due to their electronic properties. For instance, fluorine's high electronegativity may enhance interactions with amino acid residues in target proteins.

Antimicrobial Activity

Research indicates that 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial enzyme activity or disruption of cellular processes .

Anticancer Properties

Preliminary investigations have shown that this compound has potential anticancer effects. In cell line studies, it has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with key regulatory proteins involved in the cell cycle .

Neuroprotective Effects

Recent studies suggest that 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one may have neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's. The compound demonstrates competitive inhibition against these enzymes, indicating its potential as a therapeutic agent for cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinolinone derivatives, including 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
  • Anticancer Activity : In a preliminary cancer cell study, 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential .
  • Neuroprotection : A recent investigation into the neuroprotective effects revealed that this compound could cross the blood-brain barrier (BBB) effectively. It showed a significant reduction in AChE activity in vitro with an IC50 value of 0.28 µM, highlighting its potential for treating Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique FeaturesBiological Activity
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-oneQuinoline derivativeLacks additional bromine; studied for antibacterial propertiesModerate antibacterial activity
8-Fluoro-3,4-dihydroquinolin-2(1H)-oneFluorinated quinoloneKnown for diverse biological activitiesAntimicrobial and anticancer
5-Bromo-8-hydroxyquinolineHydroxy-substituted quinolineHydroxyl group enhances hydrogen bonding capabilitiesEvaluated for antioxidant activity

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one?

Answer:
The synthesis involves sequential halogenation and oxidation steps. Bromination is typically achieved using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under acidic conditions to ensure regioselectivity at the 8-position, as demonstrated in analogous brominated dihydroquinolinones . Fluorination at the 7-position often employs nucleophilic substitution (e.g., KF with crown ethers) or electrophilic fluorinating agents (e.g., Selectfluor®). Post-halogenation, oxidation of the dihydroquinoline core to the quinolin-2-one structure may require agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Solvent choice (e.g., THF or acetonitrile) and temperature control are critical for yield optimization .

Advanced: How can regioselectivity challenges in introducing bromo and fluoro substituents be systematically addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density and frontier molecular orbitals . For bromination, directing groups (e.g., methoxy or nitro groups) can enhance electrophilic attack at the 8-position, as seen in spiroquinolinone derivatives . Fluorination at the 7-position benefits from prior bromine incorporation, which deactivates adjacent positions. Protecting group strategies (e.g., temporary silylation of carbonyl groups) may prevent undesired side reactions during halogenation . Reaction monitoring via LC-MS or in situ IR ensures real-time adjustment of conditions .

Basic: What spectroscopic techniques are essential for characterizing 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons adjacent to bromine (δ ~7.5 ppm) and fluorine (δ ~6.8–7.2 ppm) exhibit distinct splitting patterns due to coupling (e.g., 3JHF^3J_{H-F} = 8–12 Hz). Carbonyl carbons resonate at δ ~163–165 ppm .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • IR : Strong carbonyl stretches (~1680–1700 cm⁻¹) and C-Br/C-F vibrations (~550–650 cm⁻¹) validate functional groups .

Advanced: How should researchers resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

Answer:
Discrepancies often arise from polymorphic forms, solvent residues, or impurities. To address this:

  • Recrystallization : Compare melting points using solvents of varying polarity (e.g., hexane vs. ethyl acetate) .
  • Purity Assessment : Employ HPLC (≥95% purity) and elemental analysis (C, H, N, Br, F) .
  • NMR Solvent Effects : Note that DMSO-d6 causes downfield shifts compared to CDCl₃. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals .

Basic: What are the key handling and storage protocols for 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one?

Answer:

  • Storage : Protect from light in amber vials under inert gas (argon) at –20°C due to sensitivity to photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Stability tests (TGA/DSC) guide long-term storage conditions .
  • Disposal : Follow hazardous waste guidelines for halogenated compounds (WGK 3 classification) .

Advanced: What strategies mitigate competing side reactions during sequential bromination and fluorination?

Answer:

  • Stepwise Protection : Temporarily protect the quinolinone carbonyl with trimethylsilyl groups to prevent undesired halogenation at oxygen .
  • Order of Halogenation : Brominate first to exploit its strong electron-withdrawing effect, which directs subsequent fluorination to the 7-position .
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity in bromination, followed by phase-transfer catalysts (e.g., 18-crown-6) for fluorination .

Basic: How is the environmental and safety profile of this compound assessed?

Answer:

  • Ecotoxicity : Follow WGK 3 guidelines for water hazard classification, requiring containment to prevent environmental release .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) .
  • Exposure Limits : Adhere to OSHA/NIOSH standards for airborne particulate limits (e.g., TLV-TWA 0.1 mg/m³) .

Advanced: How can computational chemistry aid in optimizing the synthesis pathway?

Answer:

  • Reaction Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for bromination/fluorination steps, guiding solvent and catalyst selection .
  • Docking Studies : Molecular dynamics simulations assess steric hindrance in intermediates, informing substituent placement .
  • Machine Learning : Train models on existing quinolinone reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

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